molecular formula C12H18N2O3S2 B4618852 N-ethyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

N-ethyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4618852
M. Wt: 302.4 g/mol
InChI Key: CTFFIGDXNREQBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-ethyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide and related derivatives involves multiple steps, starting from basic piperidine compounds. For example, derivatives of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide were synthesized starting from ethyl piperidine-4-carboxylate. These steps typically involve reactions with sulfonyl chlorides to introduce the sulfonyl groups and subsequent modifications to achieve the desired structural features (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of N-ethyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide derivatives is characterized using techniques such as IR, 1H-NMR, and EI-MS spectra. These analytical methods provide detailed information about the chemical environment in the molecules, the presence of functional groups, and the overall molecular architecture, which is crucial for understanding the compound's reactivity and biological activity (Khalid et al., 2014).

Chemical Reactions and Properties

N-ethyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide and its derivatives undergo various chemical reactions that are significant for their biological activities. For instance, the synthesis process includes reactions with alkyl/aryl sulfonyl chlorides, indicating the compound's reactivity towards sulfonylation. These chemical properties are essential for the compound's interaction with biological targets, such as enzymes (Khalid et al., 2014).

Physical Properties Analysis

The physical properties of N-ethyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide derivatives, such as solubility, melting point, and crystalline structure, play a crucial role in their pharmacokinetic profile and bioavailability. These properties are typically assessed through standard physical characterization techniques, contributing to the compound's development as a potential therapeutic agent.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and potential biological activity, are critical for understanding the compound's mechanism of action. The N-ethyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide derivatives exhibit specific chemical behaviors, such as enzyme inhibition activity, which can be linked to their structural features. These aspects are explored through synthesis, molecular docking, and biological evaluation studies (Khalid et al., 2014).

Scientific Research Applications

Anti-acetylcholinesterase Activity

Novel Piperidine Derivatives for Anti-dementia

A study synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating them for anti-acetylcholinesterase (AChE) activity. One compound exhibited significant potential as an antidementia agent due to its potent inhibitory activity on AChE, suggesting its application in the development of treatments for neurodegenerative disorders like Alzheimer's disease (Sugimoto et al., 1990).

Antioxidant and Anticholinesterase Activities

Sulfonyl Hydrazone and Piperidine Derivatives

Research on sulfonyl hydrazone compounds incorporating piperidine rings demonstrated significant antioxidant and anticholinesterase activities. These compounds were synthesized and evaluated, showing potential therapeutic applications in managing oxidative stress and neurological conditions (Karaman et al., 2016).

Anticancer Applications

Propanamide Derivatives with Anticancer Potential

A study focused on synthesizing propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents. This research underscores the potential of such derivatives in developing new therapeutic strategies for cancer treatment (Rehman et al., 2018).

Antibacterial Activity

N-Substituted Derivatives for Antibacterial Use

The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showcased moderate to significant antibacterial activity. These findings indicate the role of such compounds in addressing bacterial infections and contributing to the development of new antibiotics (Khalid et al., 2016).

properties

IUPAC Name

N-ethyl-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S2/c1-2-13-12(15)10-5-3-7-14(9-10)19(16,17)11-6-4-8-18-11/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFFIGDXNREQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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